Home > Products > Building Blocks P18941 > S-Lenalidomide
S-Lenalidomide - 202271-91-8

S-Lenalidomide

Catalog Number: EVT-1605215
CAS Number: 202271-91-8
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-Lenalidomide is the more potent S-enantiomer of Lenalidomide, an immunomodulatory drug (IMiD) []. While Lenalidomide is clinically used as a racemic mixture of its S- and R-enantiomers, research suggests that S-Lenalidomide possesses superior pharmacological properties [, ]. This has led to significant interest in exploring S-Lenalidomide as a potential therapeutic agent.

Overview

S-Lenalidomide, a derivative of thalidomide, is a synthetic compound primarily recognized for its immunomodulatory and antiangiogenic properties. It is classified as a member of the class of compounds known as immunomodulatory drugs. S-Lenalidomide is utilized in the treatment of various hematological malignancies, including multiple myeloma and certain types of lymphoma. Its therapeutic efficacy stems from its ability to modulate immune responses and inhibit tumor growth.

Source and Classification

S-Lenalidomide is synthesized from L-glutamine and 2-bromomethyl-3-nitrobenzoate through a series of chemical reactions. It is classified under the International Nonproprietary Names (INN) as lenalidomide, with its chemical formula being C13_{13}H13_{13}N3_{3}O3_{3}. The compound is often marketed under the brand name Revlimid.

Synthesis Analysis

Methods and Technical Details

The synthesis of S-lenalidomide typically involves several key steps:

  1. Preparation of Intermediates: The synthesis begins with the etherification of 2-methyl-3-nitrobenzoic acid to produce its methyl ester. This intermediate undergoes bromination to yield 2-bromo-3-nitrobenzoic acid methyl ester.
  2. Formation of Key Diketone: The next step involves the reaction of L-glutamine with tert-butyl dicarbonate to form N-Boc glutamic acid. This compound is then converted into a protected amino diketone through a series of reactions involving condensation agents and catalysts.
  3. Cyclization and Reduction: Following the formation of the diketone, it reacts with the previously synthesized brominated intermediate to form a piperidine derivative, which is subsequently reduced to yield S-lenalidomide .
  • Step 1: Etherification
  • Step 2: Bromination
  • Step 3: Formation of N-Boc glutamic acid
  • Step 4: Cyclization
  • Step 5: Reduction to S-lenalidomide
Molecular Structure Analysis

Structure and Data

S-Lenalidomide has a complex molecular structure characterized by a piperidine ring and a nitro-substituted benzoate moiety. Its three-dimensional configuration plays a crucial role in its biological activity. The structural formula can be represented as follows:

C13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}_{3}

The molecular weight of S-lenalidomide is approximately 259.26 g/mol, and it exhibits polymorphism, meaning it can exist in different crystalline forms .

Chemical Reactions Analysis

Reactions and Technical Details

S-Lenalidomide undergoes various chemical reactions that are pivotal for its synthesis and functionalization:

  1. Hydrogenation: The reduction step often involves catalytic hydrogenation using palladium on carbon, which facilitates the conversion of nitro groups to amine functionalities.
  2. Cyclization Reactions: The formation of the piperidine ring occurs through cyclization reactions that involve nucleophilic attack mechanisms.
  3. Purification Processes: Post-synthesis purification techniques such as recrystallization or chromatography are employed to isolate pure S-lenalidomide from reaction mixtures .
Mechanism of Action

Process and Data

The mechanism by which S-lenalidomide exerts its pharmacological effects involves several pathways:

  1. Immunomodulation: S-Lenalidomide enhances T-cell proliferation and increases the production of cytokines, thereby boosting immune responses against cancer cells.
  2. Antiangiogenesis: It inhibits the formation of new blood vessels (angiogenesis) that tumors require for growth, primarily by blocking vascular endothelial growth factor signaling pathways.
  3. Direct Antitumor Activity: S-Lenalidomide induces apoptosis in malignant cells through modulation of various intracellular signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

S-Lenalidomide presents several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Approximately 122-124 °C.
  • Stability: It exhibits good stability under normal storage conditions but should be protected from light .
Applications

Scientific Uses

S-Lenalidomide has significant applications in clinical settings:

  1. Treatment of Multiple Myeloma: It is primarily used in combination therapies for patients with multiple myeloma, significantly improving survival rates.
  2. Lymphoma Treatment: Used for treating certain types of lymphoma, particularly those that are resistant to other treatments.
  3. Research Applications: Beyond clinical use, S-lenalidomide is studied for its potential applications in other cancers and autoimmune diseases due to its immunomodulatory effects .

Properties

CAS Number

202271-91-8

Product Name

S-Lenalidomide

IUPAC Name

(3S)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m0/s1

InChI Key

GOTYRUGSSMKFNF-JTQLQIEISA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.